molecular formula C23H29Br B14503065 1-Bromo-4-[2-(4-nonylphenyl)ethenyl]benzene CAS No. 62856-38-6

1-Bromo-4-[2-(4-nonylphenyl)ethenyl]benzene

Cat. No.: B14503065
CAS No.: 62856-38-6
M. Wt: 385.4 g/mol
InChI Key: PEZWOZCMQBJEJE-UHFFFAOYSA-N
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Description

1-Bromo-4-[2-(4-nonylphenyl)ethenyl]benzene is an organic compound with the molecular formula C22H29Br It is a derivative of benzene, characterized by the presence of a bromine atom and a nonylphenyl group attached to the benzene ring through an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-[2-(4-nonylphenyl)ethenyl]benzene typically involves the following steps:

    Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene. This reaction is carried out using bromine (Br2) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3) or aluminum chloride (AlCl3).

    Formation of Nonylphenyl Group: The nonylphenyl group is introduced through a Friedel-Crafts alkylation reaction, where nonyl chloride reacts with benzene in the presence of a Lewis acid catalyst.

    Ethenyl Linkage Formation: The final step involves the formation of the ethenyl linkage between the bromobenzene and the nonylphenyl group. This can be achieved through a Heck reaction, where the bromobenzene reacts with a nonylphenyl ethylene derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-[2-(4-nonylphenyl)ethenyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkyl groups.

    Oxidation Reactions: The nonylphenyl group can undergo oxidation to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The ethenyl linkage can be reduced to form the corresponding alkane derivative.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.

Major Products:

    Substitution: Formation of 4-[2-(4-nonylphenyl)ethenyl]phenol, 4-[2-(4-nonylphenyl)ethenyl]aniline, etc.

    Oxidation: Formation of 4-[2-(4-nonylphenyl)ethenyl]benzaldehyde or 4-[2-(4-nonylphenyl)ethenyl]benzoic acid.

    Reduction: Formation of 1-Bromo-4-[2-(4-nonylphenyl)ethyl]benzene.

Scientific Research Applications

1-Bromo-4-[2-(4-nonylphenyl)ethenyl]benzene has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[2-(4-nonylphenyl)ethenyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the nonylphenyl group play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 1-Bromo-4-[2-(4-bromophenyl)ethenyl]benzene
  • 1-Bromo-4-[2-(4-methylphenyl)ethenyl]benzene
  • 1-Bromo-4-[2-(4-ethylphenyl)ethenyl]benzene

Comparison: 1-Bromo-4-[2-(4-nonylphenyl)ethenyl]benzene is unique due to the presence of the long nonyl chain, which imparts distinct hydrophobic properties and influences its reactivity and interaction with biological targets. Compared to its analogs with shorter alkyl chains or different substituents, it may exhibit different solubility, stability, and biological activity profiles.

Properties

CAS No.

62856-38-6

Molecular Formula

C23H29Br

Molecular Weight

385.4 g/mol

IUPAC Name

1-bromo-4-[2-(4-nonylphenyl)ethenyl]benzene

InChI

InChI=1S/C23H29Br/c1-2-3-4-5-6-7-8-9-20-10-12-21(13-11-20)14-15-22-16-18-23(24)19-17-22/h10-19H,2-9H2,1H3

InChI Key

PEZWOZCMQBJEJE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br

Origin of Product

United States

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